(Rac)-Lanicemine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

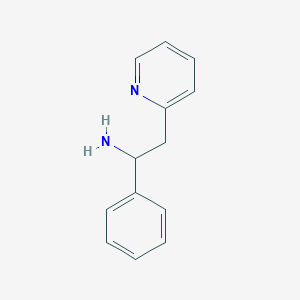

1-phenyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQWDCOOWEXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-Lanicemine: A Technical Guide to its Mechanism of Action at NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lanicemine, also known as AZD6765, is a non-selective, low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound at the NMDA receptor, intended for researchers, scientists, and professionals in drug development. We will delve into its binding characteristics, functional effects as a channel blocker, and the downstream signaling pathways it modulates. This guide synthesizes key quantitative data into structured tables, presents detailed experimental methodologies for pivotal assays, and utilizes visualizations to illustrate complex biological processes.

Introduction to this compound and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel activated by glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Its activation leads to an influx of Ca²⁺, triggering a cascade of intracellular signaling events fundamental to synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders, including depression.

This compound emerged as a compound of interest due to its distinct profile as an NMDA receptor antagonist. Unlike the prototypical channel blocker ketamine, lanicemine (B1674462) is characterized as a "low-trapping" antagonist.[2][3] This property, which will be explored in detail, is believed to contribute to its potentially more favorable side-effect profile, with minimal psychotomimetic and dissociative effects observed in clinical studies.[3][4]

Binding and Channel Blocking Characteristics

This compound acts as an uncompetitive antagonist, binding within the ion channel pore of the NMDA receptor.[3][5] This mechanism is voltage-dependent, meaning the blockade becomes more pronounced as the neuronal membrane is depolarized.

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with the NMDA receptor.

| Parameter | Value | Cell/Assay Type | Reference(s) |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | Radioligand Binding Assay | [5][6] |

| IC50 | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [6] |

| IC50 | 6.4 µM | Xenopus oocyte Expression System | [6] |

| NR2A/NR2B IC50 Ratio | 1.4 | Xenopus oocyte Expression System | [3] |

| Voltage Dependence of Block (NR1/NR2B) | 5 - 7 fold | Not Specified | [3] |

| Trapping Block | 54% | Not Specified | [3][7] |

For comparison, ketamine exhibits a trapping block of 86% under similar conditions.[3][7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the NMDA receptor channel pore.

Objective: To quantify the affinity of this compound for the MK-801 binding site within the NMDA receptor channel.

Materials:

-

Rat brain cortical membranes

-

[³H]MK-801 (radioligand)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]MK-801, and varying concentrations of this compound. Include glutamate and glycine to open the NMDA receptor channel, allowing access to the intrachannel binding site.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of [³H]MK-801 binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay to determine Ki of Lanicemine.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to determine the IC50, subunit selectivity, and voltage dependence of this compound.

Objective: To characterize the functional inhibition of NMDA receptor currents by this compound.

Materials:

-

Xenopus laevis oocytes

-

cRNA for NMDA receptor subunits (e.g., NR1, NR2A, NR2B)

-

Two-electrode voltage-clamp setup

-

Perfusion system

-

Recording solution (e.g., containing NaCl, KCl, CaCl₂, HEPES)

-

Agonist solution (recording solution with glutamate and glycine)

-

This compound solutions of varying concentrations

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject cRNA encoding the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

IC50 Determination: Perfuse the oocyte with the agonist solution to elicit an inward current. Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the agonists and measure the degree of current inhibition.

-

Subunit Selectivity: Repeat the IC50 determination for oocytes expressing different NR2 subunits (e.g., NR1/NR2A vs. NR1/NR2B) to assess selectivity.

-

Voltage Dependence: To assess voltage dependence, apply a fixed concentration of this compound and measure the current inhibition at different holding potentials.

-

Data Analysis: Plot the concentration-response curve to determine the IC50. Compare IC50 values across different subunit combinations to determine selectivity. Plot the percentage of block against the membrane potential to assess voltage dependence.

Experimental Setup Diagram:

Caption: Schematic of a two-electrode voltage clamp setup for oocyte recordings.

Trapping Block Assay

This assay differentiates between trapping and open-channel blockers of the NMDA receptor.

Objective: To determine the extent to which this compound is "trapped" within the NMDA receptor channel when the agonist is removed.

Procedure:

-

Using a whole-cell patch-clamp configuration on cultured neurons or HEK293 cells expressing NMDA receptors, apply glutamate and glycine to elicit a current.

-

Co-apply this compound with the agonists until a steady-state block is achieved.

-

Rapidly wash out both the agonists and this compound.

-

After a brief washout period, re-apply only the agonists.

-

The degree of inhibition observed upon the second agonist application reflects the amount of this compound that remained trapped in the channel.

Downstream Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are thought to be mediated by downstream signaling cascades that promote synaptogenesis and reverse stress-induced neuronal atrophy.

The PI3K/Akt/mTOR/GSK3β Pathway

Studies have shown that the antidepressant-like effects of this compound involve the activation of the PI3K/Akt/mTOR signaling pathway and the inhibition of GSK3β.[1] This pathway is crucial for cell growth, proliferation, and survival.

Signaling Cascade:

-

Blockade of NMDA receptors by this compound is hypothesized to lead to a disinhibition of cortical pyramidal neurons, resulting in a burst of glutamate release.

-

This glutamate surge preferentially activates AMPA receptors, leading to membrane depolarization and Ca²⁺ influx through voltage-gated calcium channels.

-

The increase in intracellular Ca²⁺ can activate the PI3K/Akt pathway.

-

Activated Akt phosphorylates and activates mTOR (mammalian target of rapamycin) and phosphorylates and inhibits GSK3β (glycogen synthase kinase 3 beta).

-

Activation of mTORC1 leads to the phosphorylation of downstream targets like p70S6K, promoting the synthesis of synaptic proteins such as synapsin.[1]

Signaling Pathway Diagram:

Caption: Proposed signaling pathway for this compound's antidepressant effects.

Western Blot Analysis of Signaling Proteins

Objective: To measure the change in the phosphorylation state and total protein levels of key components of the PI3K/Akt/mTOR pathway following this compound treatment.

Procedure:

-

Treat cultured neuronal cells or tissue homogenates from this compound-treated animals with appropriate controls.

-

Lyse the cells/tissue and quantify the total protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of Akt, mTOR, GSK3β, and synapsin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Perform densitometric analysis to quantify the changes in protein levels.

In Vivo Effects

Modulation of Gamma Oscillations

In vivo studies in both rodents and humans have demonstrated that this compound administration leads to a dose-dependent increase in gamma-band EEG activity.[3] This is considered a translational biomarker of NMDA receptor antagonism and cortical disinhibition.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions.

Procedure:

-

Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex) of an anesthetized or freely moving rodent.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline of extracellular glutamate.

-

Administer this compound systemically or locally through the probe (reverse dialysis).

-

Continue collecting dialysate samples and analyze the glutamate concentration using HPLC.

Conclusion

This compound is a voltage-dependent, uncompetitive antagonist of the NMDA receptor, binding within the ion channel pore. Its key distinguishing feature is its "low-trapping" nature, which may underlie its improved tolerability profile compared to other NMDA receptor channel blockers like ketamine. This compound is non-selective for NR2A and NR2B subunits. Its mechanism of action is linked to the downstream activation of the PI3K/Akt/mTOR signaling pathway, leading to increased synthesis of synaptic proteins. The in vivo effects of this compound are characterized by an increase in cortical gamma oscillations, a marker of NMDA receptor engagement. This comprehensive understanding of its mechanism of action is crucial for the continued exploration of NMDA receptor modulators in the treatment of depression and other CNS disorders.

References

- 1. Functional inhibition by methadone of N-methyl-D-aspartate receptors expressed in Xenopus oocytes: stereospecific and subunit effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Regulation of excitatory amino acid release by N-methyl-D-aspartate receptors in rat striatum: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ETD | Transfection optimization of HEK-293 cells with NMDA receptor subunits NR1 and NR2A | ID: nz805z711 | Emory Theses and Dissertations [etd.library.emory.edu]

- 7. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lanicemine: A Technical Guide to Synthesis, Purification, and Neurological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. Additionally, it details the key signaling pathways implicated in its mechanism of action, offering valuable insights for researchers in neurology and drug development.

Synthesis of this compound

This compound, chemically known as (±)-1-phenyl-2-(pyridin-2-yl)ethanamine, is a synthetic organic compound. While specific, detailed, publicly available protocols for its synthesis are limited due to its development as a pharmaceutical candidate, a plausible and commonly utilized synthetic route for analogous 1,2-diarylethylamines can be conceptualized. This generally involves the formation of a carbon-carbon bond between a phenyl group and a pyridylmethyl group, followed by the introduction of the amine functionality.

A potential synthetic approach could involve the reaction of a phenylmagnesium halide with 2-pyridineacetonitrile, followed by reduction of the resulting imine or nitrile. Another feasible route is the condensation of benzaldehyde (B42025) with 2-methylpyridine (B31789) to form a stilbazole intermediate, which can then be reduced and aminated.

Conceptual Experimental Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Note: The specific reagents, solvents, reaction times, and temperatures would require optimization for this particular synthesis.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification process combining extraction and chromatographic techniques, followed by recrystallization, is typically employed for compounds of this nature.

2.1. Extraction:

Following the synthesis, an initial workup involving liquid-liquid extraction is performed. The reaction mixture is typically quenched with an aqueous solution, and the pH is adjusted to separate the basic amine product into an organic layer.

2.2. Column Chromatography:

The crude product obtained after extraction is often subjected to column chromatography for further purification.

Table 1: Illustrative Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane |

| Detection | UV light (254 nm) or TLC with a suitable stain |

2.3. Recrystallization:

The final step in purification is often recrystallization from a suitable solvent system to obtain a highly pure, crystalline product. The choice of solvent is critical and is determined by the solubility of this compound at different temperatures.

Table 2: Potential Recrystallization Solvents

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Good solubility at high temperatures, poor at low temperatures. |

| Isopropanol | Similar properties to ethanol. |

| Toluene | For less polar impurities. |

Purification Workflow:

Caption: General workflow for the purification of this compound.

Signaling Pathways of Lanicemine

Lanicemine exerts its effects primarily by acting as an uncompetitive antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission.[1] This interaction modulates downstream signaling cascades, notably the PI3K/Akt/mTOR pathway, which is implicated in the pathophysiology of depression and the action of antidepressant drugs.[2][3][4]

3.1. NMDA Receptor Antagonism:

The NMDA receptor is a ligand-gated ion channel that, when activated by glutamate (B1630785) and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron.[5][6] This influx is a critical trigger for numerous intracellular signaling pathways involved in synaptic plasticity, learning, and memory.[7] Lanicemine, by binding within the ion channel pore of the NMDA receptor, blocks this flow of ions.[5]

Caption: Lanicemine blocks the NMDA receptor ion channel.

3.2. Downstream PI3K/Akt/mTOR Pathway:

The modulation of NMDA receptor activity by Lanicemine has significant downstream consequences. One of the key pathways affected is the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and synaptic plasticity.[8] In the context of depression, this pathway is often downregulated. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, Lanicemine can lead to a disinhibition of glutamatergic neurons and a subsequent surge in glutamate release. This glutamate surge is thought to preferentially activate AMPA receptors, leading to the activation of downstream signaling pathways, including the PI3K/Akt/mTOR cascade. The activation of this pathway is believed to underlie the rapid antidepressant effects observed with some NMDA receptor antagonists.[2][9]

Caption: Lanicemine's modulation of the PI3K/Akt/mTOR pathway.

Conclusion

The synthesis and purification of this compound require standard organic chemistry techniques, with careful optimization of reaction and purification parameters being essential for achieving high purity and yield. Its mechanism of action as an NMDA receptor antagonist and subsequent modulation of the PI3K/Akt/mTOR signaling pathway highlight its potential as a therapeutic agent for neuropsychiatric disorders. This guide provides a foundational understanding for researchers and professionals working on the development of novel therapeutics targeting the glutamatergic system. Further research into specific synthetic protocols and a more detailed elucidation of its downstream signaling effects will be crucial for advancing its clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

(Rac)-Lanicemine: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lanicemine (also known as AZD6765) is a racemic mixture that acts as a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker. It has been investigated primarily for its potential as a rapid-acting antidepressant. Unlike the prototypical NMDA receptor antagonist ketamine, lanicemine (B1674462) was developed with the aim of achieving antidepressant efficacy with a more favorable side-effect profile, particularly with regard to psychotomimetic and dissociative effects. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of this compound, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism and study designs. Although the clinical development of lanicemine was discontinued, the data gathered from its investigation offer valuable insights into the therapeutic potential and challenges of modulating the NMDA receptor system for the treatment of major depressive disorder (MDD) and other CNS conditions.

Pharmacodynamics

The primary mechanism of action of lanicemine is the non-competitive antagonism of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission.

NMDA Receptor Interaction

Lanicemine is characterized as a low-trapping, uncompetitive antagonist, meaning it binds within the ion channel of the NMDA receptor and blocks the flow of cations, but with a relatively fast off-rate. This property is believed to contribute to its reduced psychotomimetic side effects compared to high-trapping antagonists like ketamine.

Quantitative Pharmacodynamic Parameters

The following table summarizes the key in vitro parameters defining the interaction of lanicemine with the NMDA receptor.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.56 - 2.1 µM | Rat Cortical Membranes (using ³H-MK-801) | [1] |

| 0.5 - 3 µM | - | [2] | |

| Potency (IC₅₀) | 4 - 7 µM | Chinese Hamster Ovary (CHO) Cells | [3] |

| 6.4 µM | Xenopus Oocytes | [3] | |

| 4 - 40 µM | NR2A and NR2B NMDA Receptor Complexes | [2] |

Downstream Signaling Pathways

The antidepressant effects of NMDA receptor antagonists are hypothesized to be mediated by a cascade of downstream cellular events, primarily involving the enhancement of neurotrophic signaling and synaptogenesis.

-

Calcium-Dependent Signaling: Blockade of NMDA receptors by lanicemine is thought to trigger the activation of Ca²⁺ dependent signaling pathways.[4]

-

Neurotrophin and Synaptic Protein Synthesis: Studies in mice have shown that the combined administration of lanicemine with hyperforin (B191548) leads to an increased expression of Brain-Derived Neurotrophic Factor (BDNF), the GluA1 subunit of AMPA receptors, and synapsin I in the frontal cortex.[4] This suggests that lanicemine contributes to mechanisms of neuroplasticity, which are considered crucial for the therapeutic effects of rapid-acting antidepressants.

The proposed signaling pathway is visualized in the diagram below.

Neurophysiological Effects

In both preclinical and clinical studies, lanicemine has been shown to modulate brain oscillatory activity, a key indicator of target engagement in the central nervous system. Administration of lanicemine leads to a dose-dependent increase in gamma-band power in the electroencephalogram (EEG).[5] This effect is considered a biomarker of cortical disinhibition resulting from NMDA receptor antagonism. These changes in gamma activity were observed in the absence of significant psychotomimetic effects, distinguishing lanicemine from ketamine.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans through several clinical trials. Data from preclinical animal models are not extensively available in the public domain.

Human Pharmacokinetics

Following intravenous administration, lanicemine exhibits a pharmacokinetic profile best described by a two-compartment model. It is considered a low-clearance compound, and its elimination is primarily through urinary excretion.

The tables below summarize the key pharmacokinetic parameters of lanicemine in healthy human subjects.

Table 2.1: Population Pharmacokinetic Parameters in Humans (Data from a pooled analysis of 191 healthy subjects and patients with MDD)

| Parameter | Symbol | Mean Value | 90% Confidence Interval |

| Systemic Clearance | CL | 9.43 L/h | 9.12 - 9.77 L/h |

| Central Volume of Distribution | V₁ | 106 L | 93.7 - 115 L |

| Peripheral Volume of Distribution | V₂ | 47.3 L | 39.6 - 56.6 L |

| Intercompartmental Clearance | Q | 75.7 L/h | 51.8 - 127 L/h |

| Reference:[6] |

Table 2.2: Pharmacokinetic Parameters from Single Dose Studies in Healthy Males

| Parameter | Symbol | Value | Notes |

| Plasma Clearance | CL | 8.1 - 8.3 L/h | After 150 mg IV infusion |

| Volume of Distribution at Steady State | Vss | 122.0 L | After 6 days of 150 mg daily IV infusion |

| Terminal Half-life | t₁/₂ | 10.4 - 16 h | - |

| Maximum Concentration | Cmax | 1.51 µg/mL | After 6 days of 150 mg daily IV infusion |

| References: |

Metabolism and Excretion

A study utilizing [(14)C]-labeled lanicemine in healthy male subjects provided detailed insights into its metabolism and excretion.

-

Primary Route of Excretion: Predominantly via urine, with a mean recovery of 93.8% of the radioactive dose.

-

Metabolites: Lanicemine is the major circulating component. Ten metabolites were identified in urine, with an O-glucuronide conjugate being the most abundant. In plasma, circulating metabolites include a para-hydroxylated metabolite, an O-glucuronide, an N-carbamoyl glucuronide, and an N-acetylated metabolite.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacokinetics and pharmacodynamics.

Quantification of Lanicemine in Human Plasma by LC-MS/MS

This method is crucial for pharmacokinetic analysis in clinical trials.

-

Principle: The method utilizes protein precipitation for sample cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection. A stable isotope-labeled internal standard (Lanicemine-d5) is used to ensure accuracy and precision.

-

Sample Preparation:

-

Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of human plasma to each tube.

-

Spike blank plasma with lanicemine working standards to create a calibration curve.

-

To all samples, add 10 µL of a 100 ng/mL Lanicemine-d5 internal standard solution.

-

Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: Gradient elution with acetonitrile and water containing formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Quantification: The concentration of lanicemine is determined from the ratio of its peak area to the peak area of the internal standard.

Preclinical Antidepressant Activity: Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for potential antidepressant drugs in mice.

-

Animals: Male mice (e.g., C57BL/6J strain).

-

Principle: The test is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

-

Procedure:

-

Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) at a predetermined time before the test.

-

Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail.

-

The suspension apparatus should be designed so that the mouse cannot escape or climb onto any surfaces.

-

Record the behavior of the mouse for a total duration of 6 minutes.

-

Score the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement, except for minor movements necessary for respiration.

-

-

Endpoint: A significant decrease in the duration of immobility in the lanicemine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Radioligand Binding Assay for NMDA Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: The assay measures the ability of the test compound (lanicemine) to compete with a radiolabeled ligand (e.g., [³H]MK-801), which is known to bind to the NMDA receptor ion channel.

-

Materials:

-

Tissue preparation: Rat cortical membranes homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl).

-

Radioligand: [³H]MK-801.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

-

-

Procedure:

-

Incubate the cortical membrane preparation with the radioligand ([³H]MK-801) and varying concentrations of lanicemine in a 96-well microplate.

-

Allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanicemine concentration.

-

Determine the IC₅₀ value (the concentration of lanicemine that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Conclusion

This compound is a low-trapping NMDA receptor antagonist with a distinct pharmacokinetic and pharmacodynamic profile. Its mechanism of action involves the modulation of glutamatergic neurotransmission, leading to downstream effects on neurotrophic pathways and synaptic protein synthesis. In humans, it is a low-clearance drug eliminated primarily through the kidneys. While it demonstrated a capacity to engage central NMDA receptors, evidenced by EEG changes, without inducing significant psychotomimetic effects, it ultimately did not meet primary endpoints in later-stage clinical trials for MDD. The comprehensive data gathered on its properties, however, remain a valuable resource for the scientific community, contributing to a deeper understanding of the NMDA receptor system as a therapeutic target and guiding the future development of novel CNS drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 5. Pharmacokinetics, metabolism and excretion of [(14)C]-lanicemine (AZD6765), a novel low-trapping N-methyl-d-aspartic acid receptor channel blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of multiple intravenous doses of lanicemine (AZD6765) on the pharmacokinetics of midazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of (Rac)-Lanicemine to Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has been a subject of significant interest in the field of neuroscience and drug development, particularly for its potential therapeutic applications in mood disorders. Understanding its interaction with glutamate (B1630785) receptors is crucial for elucidating its mechanism of action. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to glutamate receptors, with a primary focus on the NMDA receptor. The guide includes a detailed summary of quantitative binding data, experimental protocols for binding affinity determination, and visual representations of experimental workflows and relevant signaling pathways.

Quantitative Binding Affinity Data

The in vitro binding affinity of this compound has been predominantly characterized at the NMDA receptor. Data regarding its affinity for other glutamate receptor subtypes, such as AMPA and kainate receptors, is not extensively reported in the scientific literature, suggesting a higher selectivity for the NMDA receptor. The available quantitative data for this compound's interaction with the NMDA receptor is summarized in the table below.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki (inhibition constant) | 0.56 - 2.1 µM | NMDA Receptor | [1] |

| 10.67 µM | NMDA Receptor (radioligand binding with 3H-MK801) | [2] | |

| IC50 (half maximal inhibitory concentration) | 4 - 7 µM | Chinese Hamster Ovary (CHO) cells | [1] |

| 6.4 µM | Xenopus oocyte cells | [1] | |

| Binding Free Energy | Positive Value | NMDA Receptor Transmembrane Domain (TMD) - Molecular Dynamics Simulation |

Note: A positive binding free energy suggests a low probability of binding to the specific region studied (TMD) under the simulation conditions.

Experimental Protocols

The determination of in vitro binding affinity of compounds like this compound to glutamate receptors is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competition binding assay to determine the Ki value for an unlabeled compound (e.g., Lanicemine) at the NMDA receptor.

Radioligand Competition Binding Assay for NMDA Receptor

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor by measuring its ability to compete with a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801).

Materials:

-

Receptor Source: Membrane preparations from cells expressing NMDA receptors (e.g., CHO cells) or from brain tissue (e.g., rat cortex).

-

Radioligand: A high-affinity radiolabeled ligand for the NMDA receptor ion channel, such as [3H]MK-801.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801 or ketamine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

-

Reagents for Protein Assay: e.g., Bradford or BCA assay reagents.

Procedure:

-

Membrane Preparation:

-

Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Competition Binding Assay:

-

Set up assay tubes or a 96-well plate for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

-

Competition: Add membrane preparation, radioligand, and increasing concentrations of this compound.

-

Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Measurement of Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value, which is the concentration of Lanicemine that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand competition binding assay.

Caption: Workflow for a Radioligand Competition Binding Assay.

NMDA Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the NMDA receptor and the site of action for channel blockers like Lanicemine.

Caption: NMDA Receptor Signaling and Lanicemine's Site of Action.

References

Preclinical Antidepressant Profile of (Rac)-Lanicemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the antidepressant effects of (Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist. The following sections detail the quantitative data from key behavioral paradigms, comprehensive experimental protocols, and the underlying signaling pathways implicated in its mechanism of action.

Quantitative Data from Preclinical Behavioral Models

The antidepressant-like effects of this compound have been assessed in various rodent models of depression. The following tables summarize the quantitative data from a key comparative study.

Table 1: Forced Swim Test (FST) - Immobility Time

| Treatment Group | Dosage (mg/kg, i.p.) | Immobility Time (seconds) | Animal Model |

| Control (Saline) | 10 ml/kg | Increased | CSDS Susceptible Mice |

| This compound | 10 | No significant decrease | CSDS Susceptible Mice |

CSDS: Chronic Social Defeat Stress

Table 2: Tail Suspension Test (TST) - Immobility Time

| Treatment Group | Dosage (mg/kg, i.p.) | Immobility Time (seconds) | Animal Model |

| Control (Saline) | 10 ml/kg | Increased | CSDS Susceptible Mice |

| This compound | 10 | No significant decrease | CSDS Susceptible Mice |

CSDS: Chronic Social Defeat Stress

Table 3: Sucrose (B13894) Preference Test (SPT) - Sucrose Preference

| Treatment Group | Dosage (mg/kg, i.p.) | Sucrose Preference (%) | Animal Model |

| Control (Saline) | 10 ml/kg | Reduced | CSDS Susceptible Mice |

| This compound | 10 | No significant increase | CSDS Susceptible Mice |

CSDS: Chronic Social Defeat Stress

Table 4: Novelty-Suppressed Feeding Test (NSFT) - Latency to Feed

| Treatment Group | Dosage | Latency to Feed (seconds) | Animal Model |

| N/A | N/A | No quantitative data available from the conducted literature search for this compound. | N/A |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in preclinical antidepressant studies.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][2][3][4]

-

Apparatus: A cylindrical container (typically 20-30 cm in height and 10-15 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.[1]

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

The total duration of the test is typically 6 minutes.[1]

-

Behavior is recorded, often by video, for later analysis.

-

The primary measure is the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[1]

-

-

Drug Administration: this compound (10 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection at a specified time before the test.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy.[5][6][7][8][9]

-

Apparatus: A horizontal bar is elevated sufficiently high off the ground to prevent the mouse from escaping.

-

Procedure:

-

Mice are individually suspended by their tail to the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.[6]

-

The duration of the test is typically 6 minutes.[5]

-

The session is recorded for behavioral scoring.

-

The total time the animal remains immobile is measured. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.[5]

-

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered i.p. prior to the test.

Sucrose Preference Test (SPT)

The Sucrose Preference Test is a measure of anhedonia, a core symptom of depression, in rodents.[10][11][12][13][14][15][16][17][18]

-

Apparatus: The test is conducted in the home cage of the animal. Two drinking bottles are provided.

-

Procedure:

-

Habituation: For a period of 24-48 hours, mice are habituated to the presence of two bottles, both containing water.

-

Baseline: Following habituation, one bottle is replaced with a sucrose solution (typically 1-2%). The position of the bottles is switched every 12-24 hours to prevent place preference. Fluid consumption from each bottle is measured for 24-48 hours to establish a baseline preference.

-

Test: After a period of food and water deprivation (typically 12-24 hours), mice are presented with one bottle of water and one bottle of sucrose solution for a defined period (e.g., 1-12 hours).

-

The volume of liquid consumed from each bottle is measured.

-

Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.

-

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered i.p. before the test phase.

Novelty-Suppressed Feeding Test (NSFT)

The Novelty-Suppressed Feeding Test assesses anxiety- and depression-related behaviors by measuring the conflict between the drive to eat and the fear of a novel, brightly lit environment.[19][20][21][22][23][24][25][26]

-

Apparatus: A novel, open-field arena (e.g., a brightly lit box with dimensions of approximately 50x50x30 cm).

-

Procedure:

-

Food Deprivation: Mice are food-deprived for 12-24 hours prior to the test to increase their motivation to eat.

-

Test: A single food pellet is placed in the center of the novel arena.

-

The mouse is placed in a corner of the arena.

-

The latency for the mouse to approach and take the first bite of the food pellet is recorded, with a maximum test duration (e.g., 5-10 minutes).

-

Immediately after the test, the amount of food consumed in the home cage over a short period (e.g., 5 minutes) is measured to control for appetite.

-

-

Drug Administration: Antidepressant compounds are typically administered prior to the test. No specific studies utilizing the NSFT with this compound were identified in the literature search.

Signaling Pathways and Mechanism of Action

The antidepressant effects of NMDA receptor antagonists like this compound are believed to be mediated through the modulation of specific intracellular signaling pathways, primarily the mTOR and BDNF pathways.[27][28][29][30][31][32][33][34][35][36]

NMDA Receptor Antagonism and mTOR Signaling

Blockade of NMDA receptors by Lanicemine is hypothesized to lead to a disinhibition of pyramidal neurons, resulting in an increased release of glutamate (B1630785). This glutamate surge preferentially activates AMPA receptors, triggering a cascade of intracellular events that converge on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[27][30][31][32][33] Activation of the mTOR pathway promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and synaptic potentiation in brain regions like the prefrontal cortex, which is thought to underlie the rapid antidepressant effects.[27][31][32]

NMDA Receptor Antagonism and mTOR Signaling Pathway.

Role of Brain-Derived Neurotrophic Factor (BDNF)

The activation of the mTOR pathway is also linked to an increase in the translation and release of Brain-Derived Neurotrophic Factor (BDNF).[28][29][35] BDNF is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity. By activating its receptor, TrkB, BDNF further promotes the signaling cascades that lead to synaptogenesis and the structural and functional changes in neural circuits that are associated with the alleviation of depressive symptoms.[28][29][35]

Role of BDNF in the Antidepressant Effects of NMDA Receptor Antagonists.

Experimental Workflow for Preclinical Antidepressant Screening

The preclinical evaluation of a potential antidepressant compound like this compound typically follows a structured workflow, from initial screening in behavioral models to more in-depth mechanistic studies.

Preclinical Antidepressant Screening Workflow.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animal.research.wvu.edu [animal.research.wvu.edu]

- 3. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 7. The Tail Suspension Test [jove.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. Tail suspension test - Wikipedia [en.wikipedia.org]

- 10. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

- 11. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]

- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]

- 13. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice - Ace Therapeutics [acetherapeutics.com]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. conductscience.com [conductscience.com]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. transpharmation.com [transpharmation.com]

- 21. Novelty-suppressed feeding test [bio-protocol.org]

- 22. samuelslab.com [samuelslab.com]

- 23. research-support.uq.edu.au [research-support.uq.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BDNF — a key transducer of antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. New perspectives on the involvement of mTOR in depression as well as in the action of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 33. psy.pku.edu.cn [psy.pku.edu.cn]

- 34. Ketamine - Wikipedia [en.wikipedia.org]

- 35. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]

- 36. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lanicemine: A Technical Guide to its Role in Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest in the field of neuroscience and psychopharmacology. Initially developed for neuroprotection, its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine has driven extensive research into its mechanism of action. This technical guide provides an in-depth exploration of this compound's engagement with neuronal signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action at the NMDA Receptor

This compound is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel pore.[1] Its "low-trapping" characteristic signifies a faster dissociation rate from the channel compared to other NMDA receptor antagonists like ketamine.[2] This property is thought to contribute to its reduced psychotomimetic side effects, as it may preferentially modulate the activity of tonically active neurons, such as GABAergic interneurons, while having less impact on the phasic activity of pyramidal neurons.[2]

The binding affinity and functional inhibition of this compound at the NMDA receptor have been quantified in several studies.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki | 0.56-2.1 μM | NMDA Receptor | [3][4] |

| IC₅₀ | 4-7 μM | CHO cells | [3][4] |

| IC₅₀ | 6.4 μM | Xenopus oocyte cells | [3][4] |

Neuronal Signaling Pathways Modulated by this compound

The antidepressant-like effects of this compound are hypothesized to stem from its ability to modulate downstream signaling cascades that regulate synaptic plasticity and protein synthesis. The primary mechanism involves the disinhibition of glutamatergic neurons.

Disinhibition of Glutamatergic Neurons

Lanicemine (B1674462) is believed to preferentially block NMDA receptors on tonically active GABAergic interneurons.[5] This reduces the inhibitory tone on pyramidal neurons, leading to a surge in glutamate (B1630785) release—often referred to as a "glutamate burst."[2][5] This initial increase in extracellular glutamate is a critical upstream event that triggers subsequent signaling pathways.

Activation of Downstream Signaling Cascades: mTOR and ERK Pathways

The glutamate surge initiated by Lanicemine leads to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on the postsynaptic membrane. This AMPA receptor stimulation is a crucial step that triggers intracellular signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7]

Activation of these pathways is critical for the synthesis of synaptic proteins and the promotion of synaptogenesis. Evidence suggests that the antidepressant-like effects of Lanicemine are dependent on the activation of the mTOR pathway.[8]

Upregulation of Synaptic Proteins

A key outcome of the activation of the mTOR and ERK pathways is the increased synthesis of synaptic proteins, such as synapsin I and the AMPA receptor subunit GluA1.[9] This leads to an increase in the number and function of synapses, particularly in the prefrontal cortex, which is thought to underlie the rapid antidepressant effects. While some studies have shown an increase in these proteins with combined hyperforin (B191548) and lanicemine treatment, the direct effect of lanicemine alone requires further quantitative elucidation.[9]

Quantitative Data from Clinical and Preclinical Studies

Pharmacokinetic Parameters of this compound

A population pharmacokinetic analysis of this compound following intravenous infusion has been conducted.[2][4]

| Parameter | Mean Value (90% CI) | Description |

| Systemic Clearance (CL) | 9.43 L/h (9.12-9.77) | The rate at which the drug is removed from the body. |

| Central Volume of Distribution (V1) | 106 L (93.7-115) | The apparent volume into which the drug distributes in the central compartment. |

| Peripheral Volume of Distribution (V2) | 47.3 L (39.6-56.6) | The apparent volume into which the drug distributes in the peripheral compartment. |

| Intercompartmental Clearance (Q) | 75.7 L/h (51.8-127) | The rate of drug transfer between the central and peripheral compartments. |

Clinical Efficacy in Major Depressive Disorder

Clinical trials have investigated the efficacy of this compound in patients with major depressive disorder, with some conflicting results.

Study 1 (NCT00491686): Single Infusion [2]

| Treatment Group | N | Baseline MADRS (Mean) | Change from Baseline at 72h (vs. Placebo) | P-value |

| Lanicemine 100 mg | 16 | ~25 | -5.7 | 0.089 |

| Placebo | 18 | ~25 | - | - |

Study 9 (NCT00781742): Repeated Infusions (3 weeks) [2]

| Treatment Group | N | Baseline MADRS (Mean) | LSM Difference from Placebo at Week 3 | P-value |

| Lanicemine 100 mg | 51 | ~35 | -5.5 | 0.006 |

| Lanicemine 150 mg | 51 | ~35 | -4.8 | 0.019 |

| Placebo | 50 | ~35 | - | - |

Phase IIb Study (12 weeks) [10][11]

In a larger, 12-week study, adjunctive lanicemine (50 mg and 100 mg) did not show superiority to placebo in reducing depressive symptoms.[10][11]

Detailed Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from methodologies used to study the effects of NMDA receptor antagonists on synaptic currents.[12]

Objective: To measure the effect of this compound on NMDA receptor-mediated postsynaptic currents in pyramidal neurons.

Materials:

-

Brain slice preparation equipment (vibratome, dissection tools)

-

Artificial cerebrospinal fluid (aCSF) and recording solutions

-

Patch clamp rig (microscope, micromanipulators, amplifier, digitizer)

-

Borosilicate glass pipettes

-

This compound solution

Procedure:

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut coronal slices (e.g., 300 µm thick) containing the prefrontal cortex using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Visualize pyramidal neurons in the desired layer (e.g., layer V) using DIC microscopy.

-

Pull patch pipettes from borosilicate glass and fill with intracellular solution.

-

Establish a whole-cell patch clamp configuration on a selected neuron.

-

Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers in the presence of an AMPA receptor antagonist.

-

Bath-apply this compound at the desired concentration and record the change in EPSC amplitude.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurophysiological and clinical effects of the NMDA receptor antagonist lanicemine (BHV-5500) in PTSD: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Population pharmacokinetic analysis of lanicemine (AZD6765), an NMDA channel blocker, in healthy subjects and patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging Treatment Mechanisms for Depression: Focus on Glutamate and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Activation Is Required for the Antidepressant Effects of mGluR2/3 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects | Semantic Scholar [semanticscholar.org]

- 10. Adjunctive Lanicemine (AZD6765) in Patients with Major Depressive Disorder and History of Inadequate Response to Antidepressants: A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.mssm.edu [scholars.mssm.edu]

- 12. Frontiers | Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice [frontiersin.org]

(Rac)-Lanicemine: A Technical Guide to its Neuroprotective Properties in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lanicemine, a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist, has been primarily investigated for its rapid-acting antidepressant effects. However, its fundamental mechanism of action suggests a significant potential for neuroprotection, particularly against excitotoxic insults. This technical guide consolidates the preclinical rationale for this compound's neuroprotective effects and provides a detailed framework for its evaluation in cellular models. While extensive published data on Lanicemine's neuroprotection in vitro is limited, this document synthesizes information from related NMDA receptor antagonists and general neuroprotection assay protocols to propose a comprehensive testing strategy. This includes detailed experimental methodologies, hypothetical data representations for quantitative analysis, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction

Glutamate-mediated excitotoxicity is a key pathological mechanism in a range of acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1] This process is primarily initiated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and the downstream activation of neurotoxic cascades.[1][2] this compound is a non-competitive, low-trapping antagonist of the NMDA receptor.[3][4] This property suggests that it may offer a neuroprotective effect by mitigating the detrimental consequences of excessive glutamatergic stimulation.[5] This guide outlines the theoretical basis and a practical framework for investigating the neuroprotective properties of this compound in cellular models.

Mechanism of Action and Signaling Pathways

This compound's primary molecular target is the NMDA receptor, an ionotropic glutamate (B1630785) receptor. By binding within the ion channel, Lanicemine (B1674462) reduces the influx of Ca2+ during periods of excessive glutamate release, thereby preventing the initiation of excitotoxic cell death pathways.

The neuroprotective effects of NMDA receptor antagonists are believed to be mediated through several key signaling pathways:

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: NMDA receptor modulation can influence the expression and release of BDNF, a critical neurotrophin for neuronal survival, growth, and synaptic plasticity.[6][7][8] BDNF, in turn, activates downstream pro-survival pathways.[8][9]

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Evidence suggests that the neuroprotective effects of various compounds are mediated through the activation of the PI3K/Akt pathway, which subsequently modulates the mammalian target of rapamycin (B549165) (mTOR).[3][9]

Below are diagrams illustrating the key signaling pathways potentially modulated by this compound in a neuroprotective context.

Proposed Experimental Protocols

The following protocols are proposed for the in vitro evaluation of this compound's neuroprotective properties. These are based on established methodologies for assessing neuroprotection against glutamate-induced excitotoxicity.[10][11][12]

Primary Cortical Neuron Culture

-

Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.

-

Procedure:

-

Dissect cortices in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Mince tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

-

Triturate the tissue in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

Plate dissociated cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Maintain cultures at 37°C in a humidified 5% CO2 incubator for 10-14 days to allow for maturation.

-

Glutamate-Induced Excitotoxicity Assay

-

Objective: To determine the optimal concentration of glutamate for inducing neuronal cell death and to assess the neuroprotective efficacy of this compound.

-

Procedure:

-

On day in vitro (DIV) 10-14, replace the culture medium with fresh, pre-warmed Neurobasal medium.

-

Pre-treat neurons with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control for 1 hour.

-

Induce excitotoxicity by adding glutamate to a final concentration of 100 µM (this concentration may need to be optimized for each primary culture preparation).

-

Co-incubate for 24 hours at 37°C.

-

Assess cell viability using the MTT or LDH assay.

-

Cell Viability and Cytotoxicity Assays

-

MTT Assay (Cell Viability):

-

Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

-

Express results as a percentage of the vehicle-treated control group.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant.

-

Measure lactate (B86563) dehydrogenase (LDH) release using a commercially available kit according to the manufacturer's instructions.

-

Express results as a percentage of the positive control (e.g., cells treated with a lysis buffer).

-

Western Blot Analysis for Signaling Pathway Activation

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Procedure:

-

Treat mature primary cortical neurons with this compound and/or glutamate as described in section 3.2.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe membranes with primary antibodies against phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Data Presentation (Hypothetical)

The following tables represent the expected quantitative outcomes from the proposed experiments, demonstrating the neuroprotective effects of this compound.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation | p-value vs. Glutamate |

| Vehicle Control | - | 100 | ± 5.2 | < 0.001 |

| Glutamate Only | 100 | 45.3 | ± 4.8 | - |

| Lanicemine + Glutamate | 0.1 | 52.1 | ± 5.1 | > 0.05 |

| Lanicemine + Glutamate | 1 | 65.7 | ± 6.3 | < 0.05 |

| Lanicemine + Glutamate | 10 | 82.4 | ± 5.9 | < 0.01 |

| Lanicemine + Glutamate | 50 | 91.2 | ± 6.1 | < 0.001 |

| Lanicemine + Glutamate | 100 | 93.5 | ± 5.5 | < 0.001 |

| Lanicemine Only | 100 | 98.7 | ± 4.9 | < 0.001 |

Table 2: Effect of this compound on LDH Release in Glutamate-Treated Primary Cortical Neurons

| Treatment Group | Concentration (µM) | LDH Release (% of Max) | Standard Deviation | p-value vs. Glutamate |

| Vehicle Control | - | 5.2 | ± 1.1 | < 0.001 |

| Glutamate Only | 100 | 89.6 | ± 7.4 | - |

| Lanicemine + Glutamate | 1 | 71.3 | ± 6.8 | < 0.05 |

| Lanicemine + Glutamate | 10 | 45.8 | ± 5.2 | < 0.01 |

| Lanicemine + Glutamate | 50 | 22.1 | ± 4.3 | < 0.001 |

Table 3: Densitometric Analysis of Pro-Survival Signaling Proteins Following this compound Treatment

| Treatment Group | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Glutamate (100 µM) | 0.6 | 0.7 |

| Lanicemine (50 µM) | 1.8 | 1.5 |

| Lanicemine + Glutamate | 1.6 | 1.4 |

Visualization of Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the neuroprotective properties of this compound.

Conclusion

While clinical development of this compound has focused on its antidepressant properties, its mechanism as a low-trapping NMDA receptor antagonist provides a strong rationale for its investigation as a neuroprotective agent. The experimental framework detailed in this guide offers a comprehensive approach to characterizing the neuroprotective profile of this compound in cellular models of excitotoxicity. The proposed assays will enable the quantification of its efficacy in preserving neuronal viability and the elucidation of the underlying molecular mechanisms, particularly the engagement of pro-survival signaling pathways such as PI3K/Akt/mTOR. Further in vitro and subsequent in vivo studies are warranted to fully explore the therapeutic potential of this compound in neurological disorders where excitotoxicity is a key pathological feature.

References

- 1. researchgate.net [researchgate.net]

- 2. Various facets of excitotoxicity [explorationpub.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lanicemine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Lanicemine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BDNF Therapeutic Mechanisms in Neuropsychiatric Disorders [mdpi.com]

- 9. Neuroprotective effect of brain-derived neurotrophic factor mediated by autophagy through the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotection by both NMDA and non-NMDA receptor antagonists in in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aminer.org [aminer.org]

- 12. Intraperitoneal administration of NMDA-Subunit NR1-receptor antibodies does not improve long-term outcome in a murine MCAo-stroke model - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the NMDA Receptor: An In-depth Technical Guide to the Molecular Targets of (Rac)-Lanicemine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Lanicemine (AZD6765) is a low-trapping N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its potential as a rapid-acting antidepressant. While its primary mechanism of action is understood to be the blockade of the NMDA receptor ion channel, a comprehensive understanding of its full molecular target profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide provides a detailed overview of the known molecular interactions of this compound, with a specific focus on targets beyond the NMDA receptor. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound emerged as a compound of interest due to its structural and functional similarities to ketamine, but with a potentially more favorable side-effect profile, exhibiting minimal psychotomimetic effects.[1] Its primary pharmacological activity is attributed to its interaction with the NMDA receptor. However, a thorough characterization of a drug candidate's selectivity is a critical component of the drug development process. This guide synthesizes the publicly available data on the molecular targets of this compound to provide a comprehensive resource for the scientific community.

Primary Molecular Target: The NMDA Receptor

This compound is a non-competitive antagonist of the NMDA receptor, binding within the ion channel pore.[2] This interaction is voltage-dependent and results in a blockade of ion flow, particularly Ca2+, into the neuron.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound at the NMDA receptor have been characterized in several studies. The following table summarizes the key quantitative data.

| Parameter | Value (µM) | Assay Type | Cell/Tissue Type | Reference |

| K_i_ | 0.56 - 2.1 | Radioligand Binding ([³H]MK-801) | Not Specified | [1][3] |

| K_i_ | 10.67 | Radioligand Binding ([³H]MK-801) | Rat Cortex | |

| IC_50_ | 4 - 7 | Functional Assay | CHO Cells | [1] |

| IC_50_ | 6.4 | Functional Assay | Xenopus oocytes | [1] |

Molecular Targets Beyond the NMDA Receptor

A recurring statement in the literature is that this compound possesses "negligible off-target pharmacological effects," particularly when compared to ketamine, which interacts with opioid, sigma, and muscarinic receptors.[2] However, a comprehensive, publicly available broad-spectrum receptor screening panel for Lanicemine is not readily found in the published literature. Much of the primary screening data is cited as "AstraZeneca data on file."

One computational study employing ligand-protein docking and molecular dynamics simulations investigated the binding of Lanicemine to the transmembrane domain (TMD) of the NMDA receptor. The results of the molecular dynamics simulations suggested a low probability of stable binding in this specific region, with the calculation yielding a positive binding free energy.[4] It is important to note that this is a theoretical modeling study and experimental validation is required.

The absence of extensive published data on off-target interactions makes it challenging to definitively list other molecular targets. The assertion of high selectivity for the NMDA receptor is a key feature of this compound's profile, distinguishing it from other NMDA receptor modulators like ketamine. Further research, including the publication of comprehensive receptor screening data, would be invaluable to the scientific community.

Experimental Protocols

[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from a study that determined the K_i_ of Lanicemine for the NMDA receptor channel.

Objective: To determine the binding affinity (K_i_) of this compound for the NMDA receptor ion channel using a competitive radioligand binding assay with [³H]MK-801.

Materials:

-

Tissue: Rat cortex

-

Radioligand: [³H]MK-801

-

Test Compound: this compound

-

Buffer: 50 mM Tris-HCl with 10 mM EDTA, pH 7.4

-

Homogenizer: Ultra Turrax T25B (or equivalent)

-

Incubation Plates: 96-well microplates

-

Filtration System: Cell harvester and glass fiber filters

-

Scintillation Counter

-

Non-specific binding control: High concentration of unlabeled MK-801 (e.g., 10 µM)

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortex tissue in 50 volumes of ice-cold 50 mM Tris-HCl buffer with 10 mM EDTA, pH 7.4.

-

Centrifuge the homogenate at a specified speed and temperature to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in a suitable volume of buffer for the assay.

-

-

Binding Assay:

-

In a 96-well microplate, combine the following in a total volume of 300 µL:

-

30 µL of various concentrations of this compound (or buffer for total binding).

-

30 µL of [³H]MK-801.

-

240 µL of the prepared tissue suspension.

-

-

For determining non-specific binding, add 30 µL of a high concentration of unlabeled MK-801 instead of the test compound.

-

Incubate the plate under defined conditions (e.g., temperature and time).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC_50_ value of this compound by fitting the specific binding data to a sigmoidal dose-response curve.

-